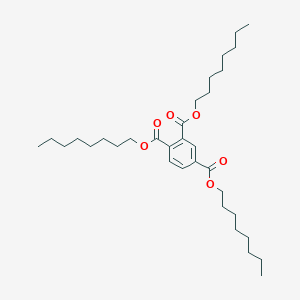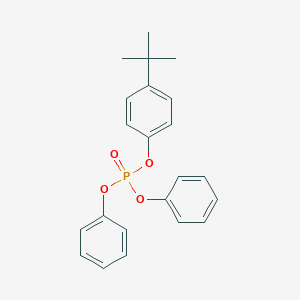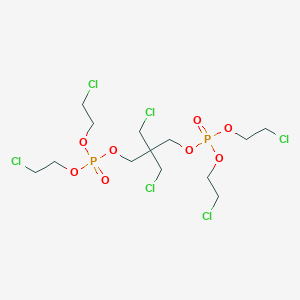
Hexyl octyl phthalate
Descripción general
Descripción
Hexyl octyl phthalate is a synthetic compound with a molecular formula of C22H34O4 and a molecular weight of 362.5 . It is used in the food and beverage industry and is categorized under phthalates .
Synthesis Analysis
Phthalates, including Hexyl octyl phthalate, are often synthesized for use in increasing the malleability and flexibility of polymeric materials . The formation of similar phthalates like 2-ethylhexyl pentyl phthalate (EHPP) and butyl (2-ethylhexyl) phthalate (BEHP) suggests that these might be metabolized through a β-oxidation pathway .Molecular Structure Analysis
The molecular structure of Hexyl octyl phthalate consists of 22 carbon atoms, 34 hydrogen atoms, and 4 oxygen atoms . The systematic name for this compound is 1,2-Benzenedicarboxylic Acid, 1-Hexyl 2-Octyl Ester .Chemical Reactions Analysis
Phthalates, including Hexyl octyl phthalate, can undergo biodegradation using microorganisms. This process is more efficient and sustainable than physical and chemical technologies . The degradation of phthalates involves reactions such as hydrolysis and trans-esterification .Physical And Chemical Properties Analysis
Hexyl octyl phthalate is a colorless, oily liquid . It has a molecular weight of 362.503 Da and a monoisotopic mass of 362.245697 Da .Aplicaciones Científicas De Investigación
1. Use as Plasticizers in the Manufacturing Industry Phthalates, including Hexyl octyl phthalate, are mainly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity . They are primarily used to soften polyvinyl chloride (PVC) .
Environmental Impact and Ecotoxicology
Phthalates are ubiquitous in all environmental compartments due to their large and widespread application . They have been widely detected throughout the worldwide environment . Phthalates are involved in endocrine-disrupting effects, affecting reproductive physiology in different species of fish and mammals . They also present a variety of additional toxic effects for many other species including terrestrial and aquatic fauna and flora .
Biodegradation of Phthalates
Biodegradation of phthalates using microorganisms could play a significant role . Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Safety And Hazards
Direcciones Futuras
There is a great emphasis on developing efficient and effective technologies for removing these harmful compounds from the environment . Future research should focus on understanding the potential mechanisms of the etiological link between pervasive exposure to phthalates and the development of chronic diseases such as cancer . It is also important to identify sustainable and scalable interventions for increasing public awareness and restricting chronic phthalate exposure .
Propiedades
IUPAC Name |
1-O-hexyl 2-O-octyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-3-5-7-9-10-14-18-26-22(24)20-16-12-11-15-19(20)21(23)25-17-13-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCTXAGBGKLUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069508 | |
| Record name | 1,2-Benzenedicarboxylic acid, hexyl octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl octyl phthalate | |
CAS RN |
61827-62-1 | |
| Record name | 1-Hexyl 2-octyl 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61827-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-hexyl 2-octyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-hexyl 2-octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, hexyl octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl octyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B33011.png)


![7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B33021.png)

![(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B33028.png)





![(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester](/img/structure/B33041.png)

